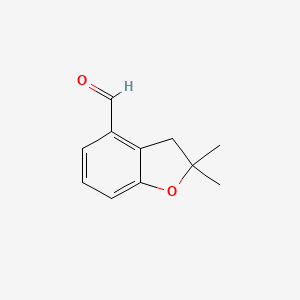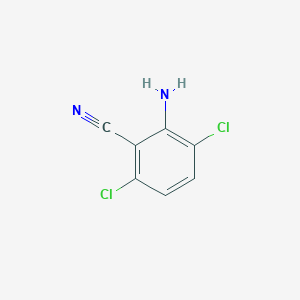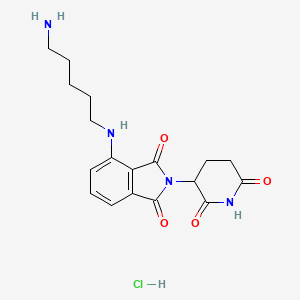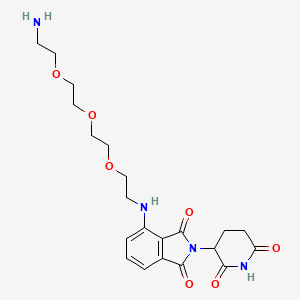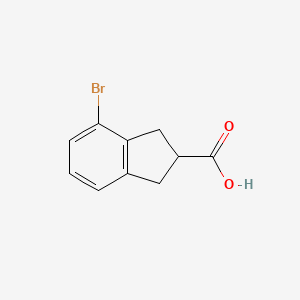
4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound used in scientific research. It has a molecular weight of 241.084 and a molecular formula of C10H9BrO2 . It’s a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical .
Synthesis Analysis
This compound has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization . Studies have also explored its synthesis using palladium-catalyzed reactions.Molecular Structure Analysis
The molecular structure of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is represented by the formula C10H9BrO2 . The InChI key for this compound is XTPINFSCKGQEEQ-UHFFFAOYSA-N.Chemical Reactions Analysis
While specific chemical reactions involving 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid are not detailed in the search results, it’s worth noting that indane, a related compound, is usually produced by hydrogenation of indene .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives from corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination has been optimized, achieving a yield of 97% (Yang Li-jian, 2013). This highlights the compound's utility in fine chemical synthesis.
Material Science Applications
- Indanone derivatives, including those related to 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, have shown significant anti-corrosive properties on mild steel in acidic solutions. Their inhibition efficiency can reach up to 92%, showcasing their potential as corrosion inhibitors (A. Saady et al., 2018).
Pharmaceutical Research
- Compounds derived from 4-bromo-2-hydroxybenzoic acid hydrazide, through cyclocondensation with maleic anhydride and succinic anhydride, have been synthesized and evaluated for antibacterial and antifungal activities. This research indicates the potential of these compounds in developing new antimicrobial agents (S. Mehta, 2013).
Organic Synthesis Innovations
- The development of new methodologies for synthesizing orally active compounds, such as a CCR5 antagonist used in treating certain conditions, from intermediates including methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, demonstrates the role of brominated indene derivatives in pharmaceutical synthesis (T. Ikemoto et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which share structural similarities with this compound, have been found to interact with various enzymes and receptors
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The bromine atom and the carboxylic acid group in the molecule could potentially influence its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid . .
properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMSROPAWUXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




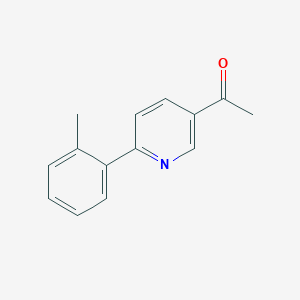
![Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis[[4-[(2-ethylhexyl)oxy]-5,2-thiophenediyl]methylidyne(5,6-difluoro-3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-](/img/structure/B3115251.png)
![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)
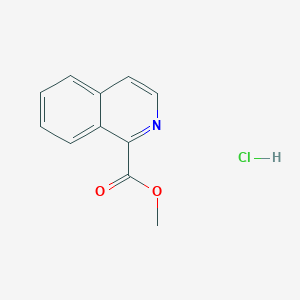
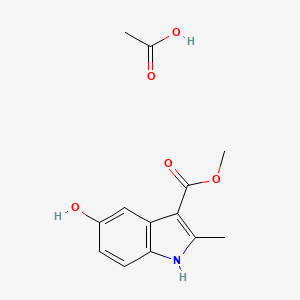

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)
![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)
